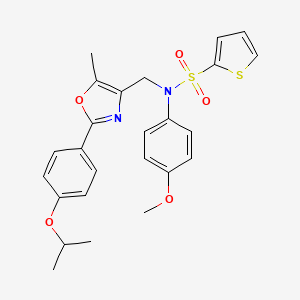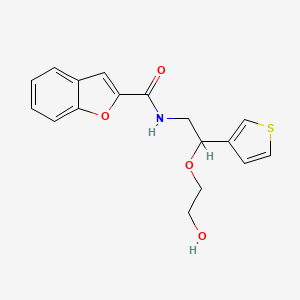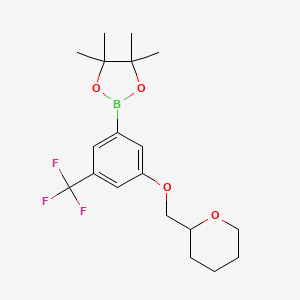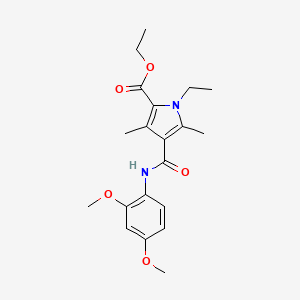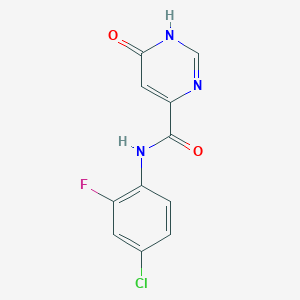
N-(4-chloro-2-fluorophenyl)-6-hydroxypyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-chloro-2-fluorophenyl)-6-hydroxypyrimidine-4-carboxamide” is a chemical compound that contains a pyrimidine ring which is a heterocyclic aromatic ring system. This compound also contains a carboxamide group (-CONH2), a hydroxyl group (-OH), and a phenyl ring that is substituted with a chlorine atom and a fluorine atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the aromatic rings. The presence of electronegative atoms such as fluorine and oxygen could result in regions of partial negative charge, leading to polar characteristics .Aplicaciones Científicas De Investigación
Discovery of Kinase Inhibitors
The compound has been implicated in the development of selective and orally efficacious inhibitors for the Met kinase superfamily. Research has identified potent and selective Met kinase inhibitors that show significant promise in treating tumors, with certain analogs demonstrating complete tumor stasis in preclinical models. This has led to the advancement of these compounds into clinical trials, highlighting their potential in cancer therapeutics (G. M. Schroeder et al., 2009).
Synthesis and Antimicrobial Activity
Novel 2,4-disubstituted-5-fluoropyrimidines, related structurally to the target compound, have shown biological activity as potential kinase inhibitors, a class crucial in cancer treatment. The research indicates that these compounds, through their regioselective synthesis, hold potential as anticancer agents. Additionally, the synthesis of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives has been explored, with some showing promising antibacterial and antifungal activities, further expanding the therapeutic applications of related compounds (H. Wada et al., 2012).
Anti-pathogenic Properties
The synthesis and characterization of new thiourea derivatives derived from 3,4-dichlorophenyl and other halogenated phenyls have demonstrated significant anti-pathogenic activity, especially against bacteria known for their biofilm-forming capabilities, such as Pseudomonas aeruginosa and Staphylococcus aureus. This suggests the compound's potential use in developing antimicrobial agents with antibiofilm properties (Carmen Limban et al., 2011).
Synthesis and Characterization of Fluorinated Derivatives
Research into the synthesis and characterization of fluorinated pyrimidine derivatives indicates the potential for developing compounds with high fungicidal activity. This research is part of a broader exploration of fluorinated compounds for various applications, including their potential use in agriculture and medicine as fungicides and antibacterial agents, respectively (L. Popova et al., 1999).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-6-oxo-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFN3O2/c12-6-1-2-8(7(13)3-6)16-11(18)9-4-10(17)15-5-14-9/h1-5H,(H,16,18)(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQIYUKMBPCORE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)NC(=O)C2=CC(=O)NC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-fluorophenyl)-6-hydroxypyrimidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-Fluorophenyl)-5H-triazolo[1,5-a]pyrazin-4-one](/img/structure/B2710821.png)
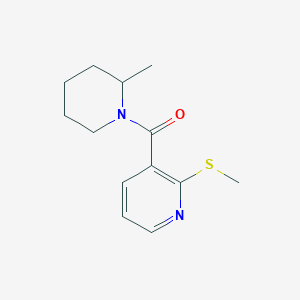
![N-benzyl-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2710823.png)
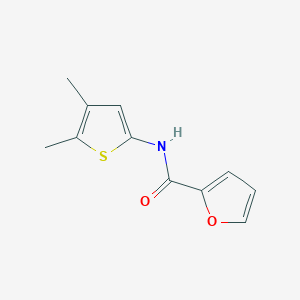
![(2S,4R)-1-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl]-4-fluoropyrrolidine-2-carboxamide](/img/structure/B2710826.png)
![N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2710827.png)
![N-benzyl-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide](/img/structure/B2710830.png)
![2-[(4-Chlorophenyl)sulfonyl]-2-(pyridin-3-yl)ethylamine dihydrochloride](/img/structure/B2710832.png)
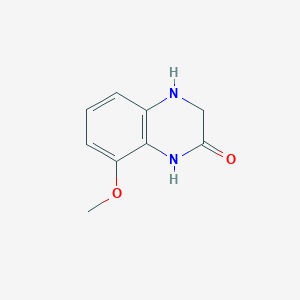
![6-Bromo-2-{2-[3-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic acid](/img/structure/B2710839.png)
